Conformational Restriction vs Acyclic Amino Alcohols: Fsp³ and Rotatable Bond Differentiation
1-(Aminomethyl)cyclobutanol exhibits substantially higher three-dimensional character than acyclic amino alcohols used as flexible linker alternatives. The cyclobutane core reduces the number of rotatable bonds to 1 (the C–CH₂NH₂ bond), compared to 4 rotatable bonds in a typical acyclic analog such as 2-amino-2-methylpropan-1-ol. This translates to a fraction of sp³-hybridized carbons (Fsp³) of 1.0 versus ~0.5–0.6 for linear ethanolamines [1]. Higher Fsp³ correlates positively with clinical success rates in drug discovery pipelines [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) and rotatable bond count |
|---|---|
| Target Compound Data | Fsp³ = 1.0 (5/5 carbons sp³); Rotatable bonds = 1 |
| Comparator Or Baseline | 2-Amino-2-methylpropan-1-ol: Fsp³ ≈ 0.75; Rotatable bonds ≈ 4 |
| Quantified Difference | Fsp³ increase of 0.25–0.40; rotatable bonds reduced by 3 |
| Conditions | Molecular descriptor calculation based on SMILES NCC1(O)CCC1 |
Why This Matters
Higher Fsp³ and reduced conformational entropy penalty in target binding are established design principles in fragment-based lead optimization; procurement of 1-(aminomethyl)cyclobutanol enables access to more rigid, developmentally favorable chemical space.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e View Source
- [2] Ritchie TJ, Macdonald SJF. The impact of aromatic ring count on compound developability: are too many aromatic rings a liability in drug design? Drug Discov Today. 2009;14(21-22):1011-1020. doi:10.1016/j.drudis.2009.07.014 View Source
